N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines. This class is known for its diverse biological activities and potential therapeutic applications. The compound features a dihydropyridine core, a nitrobenzyl substituent, and a dimethylphenyl group, which contribute to its unique properties and reactivity. It has been noted for its potential use as a substrate in enzyme-catalyzed reactions, particularly in the production of chiral amines, which are valuable in pharmaceutical synthesis.
The compound is classified under organic compounds with functional groups including amides and nitro compounds. Its molecular formula is with a molecular weight of approximately 409.398 g/mol. The compound has been studied for its pharmacological activities, including potential antidepressant effects and applications in central nervous system disorders.
The synthesis of N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step synthetic routes. Key synthetic methodologies may include:
The choice of solvents, catalysts, and reaction conditions is crucial to maximizing yield and purity during these synthetic processes.
The molecular structure of N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide consists of several notable features:
The InChI key for this compound is GUTIORGKDYVHSS-UHFFFAOYSA-N, and its canonical SMILES representation is COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
.
N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can participate in various chemical reactions:
These reactions highlight the compound's versatility in synthetic applications.
While specific literature detailing the mechanism of action for N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is limited, compounds within this class generally exhibit mechanisms involving modulation of neurotransmitter systems or inhibition of specific enzymes. For instance, related compounds have shown potential in affecting AMPA receptor activity or other central nervous system pathways . Further research is necessary to elucidate the precise mechanisms associated with this particular compound.
N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in various chemical environments.
N-(3,5-dimethylphenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has potential applications across various scientific fields:
Research continues to explore these avenues to fully realize the compound's potential in medicinal chemistry .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: